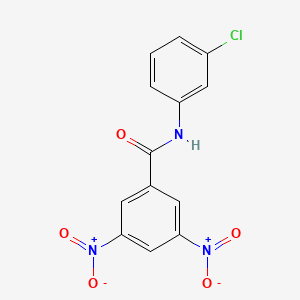
N-(3-chlorophenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chlorophenyl)-3,5-dinitrobenzamide” is a compound that contains a benzamide group, which is a carboxamide derived from benzoic acid, attached to a 3-chlorophenyl group. It also contains two nitro groups attached to the benzene ring .
Synthesis Analysis
While the specific synthesis for “N-(3-chlorophenyl)-3,5-dinitrobenzamide” is not available, benzamides can generally be synthesized through the reaction of benzoic acid with an amine. The presence of the nitro groups and the chlorophenyl group suggests that these groups were likely added in subsequent steps .Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)-3,5-dinitrobenzamide” would likely show the benzamide core structure, with the nitro groups and the chlorophenyl group attached to the benzene ring .Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of reactions. They can react with Grignard reagents to form ketones, and they can also undergo hydrolysis to form carboxylic acids and amines .Scientific Research Applications
Antimicrobial Agents
The nitro group in N-(3-chlorophenyl)-3,5-dinitrobenzamide can contribute to its antimicrobial properties. Researchers may explore its potential as an antibacterial or antifungal agent. By understanding its mechanism of action and optimizing its structure, scientists could develop novel drugs to combat infectious diseases .
Cancer Therapy
Chlorine substitution has been known to enhance the biological activity of natural products. In the context of cancer research, N-(3-chlorophenyl)-3,5-dinitrobenzamide could be investigated as a potential chemotherapeutic agent. Its unique combination of functional groups may influence tumor cell growth, apoptosis, or angiogenesis .
Biofilm Inhibition
Biofilms—aggregates of microorganisms—pose challenges in medicine and industry. The triazole linkage in N-(3-chlorophenyl)-3,5-dinitrobenzamide could inspire novel strategies for biofilm inhibition. Researchers might explore its interactions with bacterial biofilms and evaluate its efficacy in preventing biofilm formation .
Neuropharmacology
Given the compound’s structural resemblance to phenylethylamine (PEA), it could be relevant in neuropharmacological studies. PEA plays a role in mood regulation, neurotransmitter synthesis, and neuromodulation. Investigating N-(3-chlorophenyl)-3,5-dinitrobenzamide’s effects on neural pathways may reveal insights into mood disorders or cognitive function .
Click Chemistry Applications
The triazole linkage has gained attention in drug design due to its versatility. Researchers could explore N-(3-chlorophenyl)-3,5-dinitrobenzamide as a building block for click chemistry-inspired syntheses. By connecting it to other functional molecules, scientists might create hybrid compounds with specific biological targets .
Chemical Biology Probes
Researchers often use small molecules as chemical probes to investigate biological processes. N-(3-chlorophenyl)-3,5-dinitrobenzamide could serve as a probe for studying cellular pathways, protein interactions, or enzyme activities. Its unique structure may provide valuable insights into cellular function .
Mechanism of Action
Target of Action
N-(3-chlorophenyl)-3,5-dinitrobenzamide, like many indole derivatives, is known to bind with high affinity to multiple receptors
Mode of Action
It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
One study suggests that the compound may be involved in the hif-1 signaling pathway . This pathway is known to influence a variety of cellular processes, including cell survival, angiogenesis, and glucose metabolism. The downstream effects of this pathway could potentially be influenced by the compound.
Pharmacokinetics
It is known that the compound is a small molecule , which suggests it could potentially be well-absorbed and distributed throughout the body
Result of Action
Given its potential involvement in the hif-1 signaling pathway , it could potentially influence a variety of cellular processes, including cell survival, angiogenesis, and glucose metabolism.
Action Environment
It is known that the compound can be biodegraded by certain bacterial strains , suggesting that its action and stability could potentially be influenced by the presence of these bacteria in the environment.
properties
IUPAC Name |
N-(3-chlorophenyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O5/c14-9-2-1-3-10(6-9)15-13(18)8-4-11(16(19)20)7-12(5-8)17(21)22/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDHQVWNYXYMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001034088 |
Source


|
| Record name | 3'-Chloro-3,5-dinitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3,5-dinitrobenzamide | |
CAS RN |
36293-16-0 |
Source


|
| Record name | 3'-Chloro-3,5-dinitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

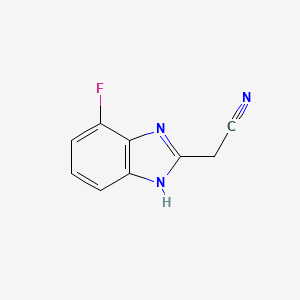
![(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2886278.png)
![Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2886279.png)
![4'-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B2886283.png)
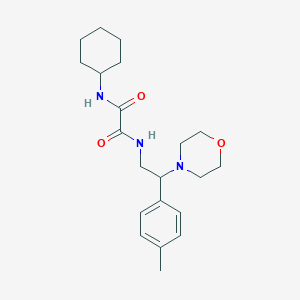
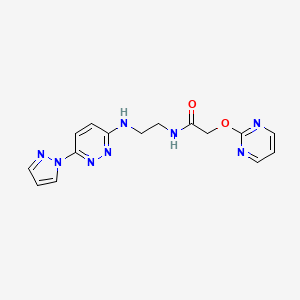
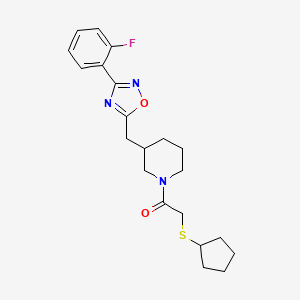

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)
![5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2886290.png)
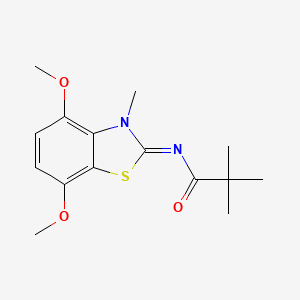
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886292.png)
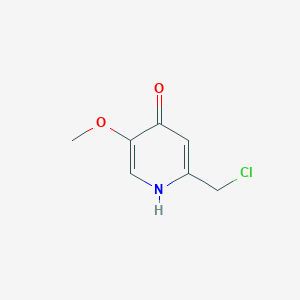
![3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2886299.png)